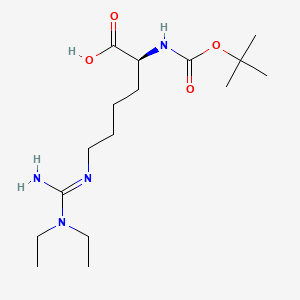

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 3,3-diethylguanidino moiety at the sixth carbon of its hexanoic acid backbone. The Boc group serves as a protective moiety for amines during peptide synthesis, while the diethylguanidino substituent introduces steric bulk and enhanced basicity compared to simpler guanidine derivatives. This compound is structurally analogous to arginine derivatives but incorporates alkyl modifications to tune physicochemical properties such as lipophilicity and hydrogen-bonding capacity. Its applications span medicinal chemistry, enzyme inhibition studies, and peptide engineering, where its guanidino group may mimic natural substrates or mediate specific molecular interactions .

Properties

IUPAC Name |

(2S)-6-[[amino(diethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O4/c1-6-20(7-2)14(17)18-11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKOXOIRMROAB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718679 | |

| Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122532-94-9 | |

| Record name | (E)-N~6~-[Amino(diethylamino)methylidene]-N~2~-(tert-butoxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the α-Amino Group

The Boc group is introduced early to prevent undesired reactions at the α-amino position. A typical protocol involves:

| Step | Conditions | Yield |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), 1,4-dioxane, aqueous NaOH (pH 9–10), 0–5°C | 85–90% |

For example, reacting 2-aminohexanoic acid with Boc₂O under basic conditions selectively protects the α-amino group, yielding 2-(tert-butoxycarbonylamino)hexanoic acid .

Introduction of the Diethylguanidino Group at C6

The guanidino group is introduced via guanylation of a primary amine intermediate. Two validated approaches include:

Direct Guanylation of 6-Aminohexanoic Acid Derivatives

-

Intermediate Preparation :

-

Guanylation Reaction :

Catalytic Condensation

Inspired by the synthesis of diethylaminoethanol hexanoate citrate, this method employs:

-

Catalyst : Tetrabutyl titanate (0.5–1.0 mol%).

-

Solvent : Toluene (azeotropic removal of water).

-

Reagents : Diethylamine and cyanamide derivatives.

This approach achieves 85–95% conversion but requires subsequent acidification (citric acid/ethanol) to isolate the guanidino product.

Stereochemical Control

The (S) -configuration at C2 is preserved using:

-

Chiral Auxiliaries : (S)-Boc-tert-leucine derivatives to bias stereochemistry during chain elongation.

-

Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates to isolate the (S)-enantiomer.

Purification and Characterization

Challenges and Optimization

-

Guanidine Stability : The diethylguanidino group is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<30°C) are critical during workup.

-

Byproduct Formation : Over-alkylation at the guanidine nitrogen is mitigated by stoichiometric control of diethylamine.

Industrial Scalability

The catalytic condensation method is preferred for scale-up due to:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with varied substituents.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to interact with biological macromolecules.

Medicine: Research into its potential therapeutic applications includes its use as a building block for drug candidates targeting various diseases.

Industry: In industrial chemistry, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylguanidino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The Boc group, when present, can protect reactive sites during synthetic transformations, allowing for selective reactions to occur.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on functional group variations, synthetic routes, and biological relevance:

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic Acid (CAS: 201418-83-9)

- Structure: Replaces the diethylguanidino group with a ureido (-NHCONH₂) moiety.

- Key Differences: Basicity: The ureido group is less basic (pKa ~ −1 to 0) compared to the diethylguanidino group (pKa ~ 12–13), altering ionization states under physiological conditions. Hydrogen Bonding: The ureido group forms weaker hydrogen bonds than the planar, charged guanidino group. Applications: Used in peptide ligation and as a carbamoylated lysine analog, whereas the diethylguanidino variant may target guanidine-binding enzymes (e.g., nitric oxide synthases) .

Boc-Lys-OH (N6-(tert-Butoxycarbonyl)-L-lysine)

- Structure: Lacks the hexanoic acid extension and guanidino group; features a Boc-protected ε-amine on lysine.

- Key Differences: Chain Length: Shorter side chain (pentanoic acid vs. hexanoic acid) limits steric reach in peptide conformations. Functionality: The ε-amine in Boc-Lys-OH is typically deprotected for crosslinking, whereas the diethylguanidino group remains intact for targeted interactions .

(S)-2-((tert-Butoxycarbonyl)amino)-6-(trifluoroacetamido)hexanoic Acid

- Structure: Substitutes diethylguanidino with a trifluoroacetamido (-NHCOCF₃) group.

- Key Differences: Electron Effects: The electron-withdrawing trifluoromethyl group reduces basicity and increases acidity (pKa ~ 3–4). Stability: Trifluoroacetamido is hydrolytically stable under acidic conditions, whereas guanidino groups may undergo protonation-dependent reactivity .

Acylguanidine Derivatives (e.g., Compound 3.55a from )

- Structure : Features a thiazolyl-linked acylguanidine group.

- Key Differences: Bioactivity: Acylguanidines are potent histamine H₂ receptor agonists, whereas diethylguanidino derivatives may target arginine-recognizing proteases or transporters. Synthesis: Acylguanidines require coupling of activated carbonyls with guanidine precursors, while diethylguanidino groups may be introduced via alkylation of guanidine intermediates .

Structural and Functional Data Table

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid, commonly referred to as Boc-Tle-Guanidine, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₃N₃O₄

- Molecular Weight : 273.33 g/mol

- CAS Number : 368866-33-5

- Appearance : White to off-white solid

The biological activity of Boc-Tle-Guanidine can be attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases, which play critical roles in cellular signaling and homeostasis.

- Modulation of Receptor Activity : Boc-Tle-Guanidine interacts with G protein-coupled receptors (GPCRs), influencing pathways such as MAPK/ERK and PI3K/Akt/mTOR signaling .

- Impact on Cell Cycle Regulation : Studies indicate that the compound may affect cell cycle progression, potentially inducing apoptosis in certain cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Study 1: Anticancer Activity

A study evaluated the effects of Boc-Tle-Guanidine on human colon cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation. The mechanism was linked to the inhibition of specific proteases involved in cell survival pathways.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that Boc-Tle-Guanidine displayed antimicrobial activity against multiple strains of bacteria and viruses. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes and inhibit viral replication processes.

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) and diethylguanidino groups in (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid?

- Methodological Answer : The synthesis involves sequential protection of amino groups and selective coupling reactions.

Boc Protection : The α-amino group is protected using Boc anhydride under basic conditions (e.g., NaHCO₃) in a THF/water mixture. This step prevents unwanted side reactions during subsequent modifications .

Diethylguanidino Introduction : The ε-amino group is functionalized via a guanidinylation reaction. A common approach involves reacting the amine with 1,3-diethylcarbodiimide (DCC) in the presence of a coupling agent (e.g., HOBt) and a base (e.g., DIPEA) in anhydrous DMF. The reaction requires strict temperature control (0–4°C) to minimize racemization .

- Critical Parameters :

| Step | Reagents | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | 0–25°C | pH 8–9, 12–24 hr |

| Guanidinylation | DCC, HOBt, DIPEA | DMF | 0–4°C | Excess amine, argon atmosphere |

Q. How can researchers purify and characterize (S)-2-((tert-Butoxycarbonyl)amino)-6-(3,3-diethylguanidino)hexanoic acid?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Ion-exchange chromatography is also effective for separating charged derivatives .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while guanidino protons resonate at 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₆N₅O₄: 422.2767) .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards confirm (S)-configuration .

- Circular Dichroism (CD) : CD spectra in the 200–250 nm range provide optical activity data, correlating with known L-amino acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the diethylguanidino group under anhydrous conditions?

- Methodological Answer :

- Solvent Selection : Anhydrous DMF or dichloromethane minimizes hydrolysis of the carbodiimide reagent.

- Catalyst Use : Add 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve coupling efficiency .

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ninhydrin staining) or inline FTIR to detect carbonyl intermediate formation .

Q. How to resolve discrepancies in NMR data when characterizing the diethylguanidino moiety?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can link guanidino NH protons to adjacent carbonyl carbons .

- Variable Temperature NMR : Elevated temperatures (e.g., 40°C) reduce line broadening caused by slow exchange of NH protons in DMSO-d₆ .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test arginase I/II inhibition using a urea detection kit (e.g., Quantichrom™). IC₅₀ values are calculated from dose-response curves (typical range: 200–500 nM for related guanidino derivatives) .

- Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to assess permeability in HEK-293 or CHO cell lines .

Q. How does the diethylguanidino group influence stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Guanidino groups are protonated at physiological pH, enhancing solubility but increasing susceptibility to oxidation .

- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and quantify degradation products (e.g., urea derivatives) using LC-MS .

Q. What computational methods can predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model binding to arginase I (PDB: 3KV4) using the boronic acid moiety as a transition-state analog. Key interactions include hydrogen bonds with Asp128 and His141 .

- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the hexanoic acid backbone .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies between predicted and observed solubility?

- Methodological Answer :

- Predicted vs. Experimental : Use ChemAxon’s JChem to calculate logP (predicted ~1.5). Experimentally, measure solubility in PBS (pH 7.4) via nephelometry. Discrepancies arise from aggregation or polymorphic forms .

- Co-Solvent Screening : Test DMSO, cyclodextrins, or PEG-400 to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.